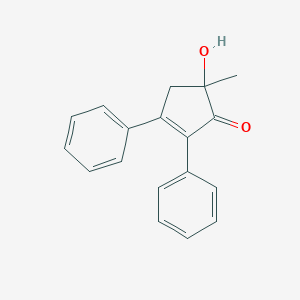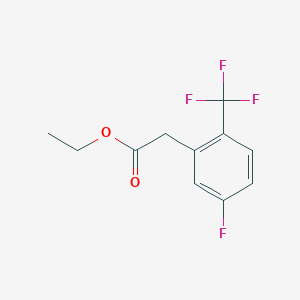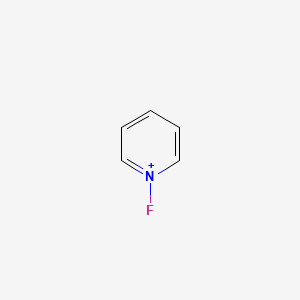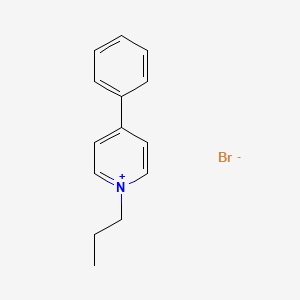![molecular formula C28H20N2 B14148785 (E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] CAS No. 4231-50-9](/img/structure/B14148785.png)
(E,E)-N,N'-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] is an organic compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] typically involves the condensation reaction between 1,4-phenylenediamine and 1-naphthaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bonds, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the imine groups.
Reduction: Corresponding amines.
Substitution: Substituted aromatic derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] largely depends on its application. In coordination chemistry, it acts as a ligand, binding to metal ions through its imine nitrogen atoms. This can influence the electronic properties of the metal center and facilitate various catalytic processes. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their activity by binding to active sites or altering their conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-[(1-Benzylpiperidin-4-yl)methylene]-5,6-dimethoxyindan-1-one: A related Schiff base with different substituents.
4-(Diphenylamino)phenylboronic acid pinacol ester: Another compound with a similar structural motif but different functional groups.
Uniqueness
(E,E)-N,N’-(1,4-Phenylene)bis[1-(naphthalen-1-yl)methanimine] is unique due to its symmetrical structure and the presence of both naphthyl and phenylene groups. This combination imparts specific electronic and steric properties that can be advantageous in various applications, such as forming stable metal complexes or interacting with biological targets.
Eigenschaften
CAS-Nummer |
4231-50-9 |
|---|---|
Molekularformel |
C28H20N2 |
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
1-naphthalen-1-yl-N-[4-(naphthalen-1-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C28H20N2/c1-3-13-27-21(7-1)9-5-11-23(27)19-29-25-15-17-26(18-16-25)30-20-24-12-6-10-22-8-2-4-14-28(22)24/h1-20H |
InChI-Schlüssel |
XXCNFQLLXIAUEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NC3=CC=C(C=C3)N=CC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



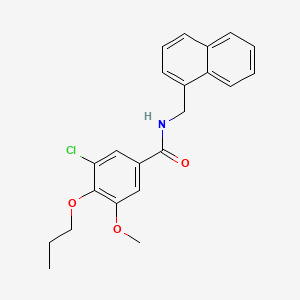
![4-[2-(7-Chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]morpholine](/img/structure/B14148712.png)
![Pyrimido[5,4-c]isoquinolin-4-amine, N,N-dimethyl-8-nitro-](/img/structure/B14148714.png)
![N-{2,2,2-Trichloro-1-[3-(4-phenylazo-phenyl)-thioureido]-ethyl}-butyramide](/img/structure/B14148718.png)
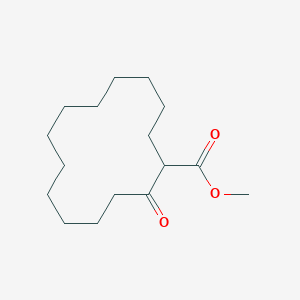
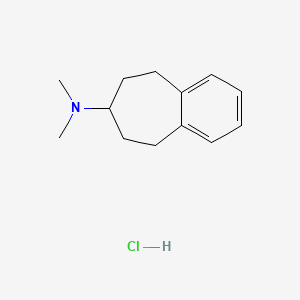
![N-[3-(1H-imidazol-1-yl)propyl]-1-(pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B14148735.png)

![4-[5-(4-Methylphenyl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B14148740.png)
